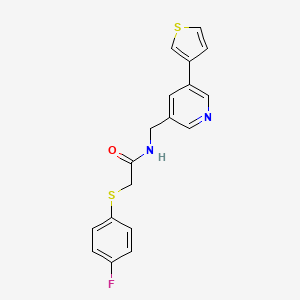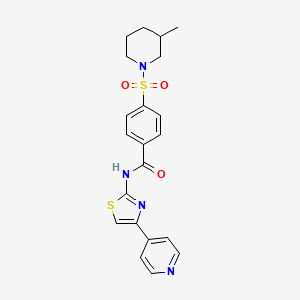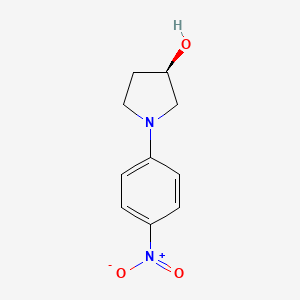![molecular formula C18H23N3OS B2920124 2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-55-6](/img/structure/B2920124.png)
2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings . The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Additionally, it has ethyl, methylphenyl, and butanamide groups attached .科学的研究の応用
Comprehensive Analysis of 2-Ethyl-N-[2-(2-Methylphenyl)-4,6-Dihydrothieno[3,4-c]pyrazol-3-yl]butanamide Applications
Antiproliferative Activity in Cancer Research: The compound has been studied for its potential to inhibit the proliferation of cancer cells. It has shown promising results in inducing cell death and inhibiting cell growth, particularly in K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines . The compound’s ability to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) suggests a complex action that combines antiproliferative effects with the induction of apoptosis .
Fluorescence-Based pH Sensing: This compound has also been identified as a potential pH indicator due to its fluorescence properties. It can enable both fluorescence intensity-based and ratiometric pH sensing, which is valuable for various biochemical and medical applications .
Organic Synthesis: In the realm of organic chemistry, the compound’s structure, which includes a benzylic position, allows for various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in the synthesis of complex organic molecules and have wide-ranging applications in drug development and materials science .
Electrophilic Cyclization Reactions: The compound can undergo iodine-mediated electrophilic cyclization, which is a critical step in synthesizing tetrasubstituted pyrazolo[4,3-c]pyridines. This reaction is significant for creating libraries of compounds with potential pharmacological activities .
Cross-Coupling Reactions: Due to the presence of a thienopyrazole moiety, the compound is a candidate for cross-coupling reactions such as Suzuki couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential in medicinal chemistry for creating diverse molecular architectures .
Sirtuin Inhibition: Although not directly related to the compound , structurally similar compounds have been used as reactants for the synthesis of cambinol analogs, which are known for their sirtuin inhibitory activity with antitumor action. This suggests that the compound could be modified to target sirtuin enzymes, which play a role in aging and cancer .
Enantioselective Catalysis: The compound’s structural features may allow it to be used in enantioselective catalysis, particularly in reactions that require high stereochemical control. This application is crucial for producing chiral drugs and other bioactive molecules .
Sensor Development: Given its fluorescent properties, the compound could be further explored for developing sensors that detect specific biological or chemical events. This application is particularly relevant in environmental monitoring and diagnostics .
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound could potentially induce a variety of cellular responses .
特性
IUPAC Name |
2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-4-13(5-2)18(22)19-17-14-10-23-11-15(14)20-21(17)16-9-7-6-8-12(16)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHUYROKRHJISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)

![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)
![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)
![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)
![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)
![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)
![N-{4-[1-(2-chloroacetyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2920062.png)
